molecular formula C17H18N2O5 B4630143 4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID

4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID

Cat. No.: B4630143
M. Wt: 330.33 g/mol
InChI Key: QDNFFBPSNUZTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3,4-dimethoxyaniline group through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient purification techniques such as high-performance liquid chromatography (HPLC) would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the aniline ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is unique due to the presence of the 3,4-dimethoxyaniline group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[(3,4-dimethoxyphenyl)carbamoylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-14-8-7-13(9-15(14)24-2)19-17(22)18-10-11-3-5-12(6-4-11)16(20)21/h3-9H,10H2,1-2H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNFFBPSNUZTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.